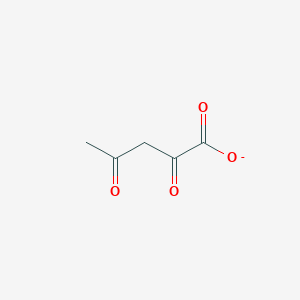

Acetylpyruvate

描述

Acetylpyruvate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of an acetylpyruvic acid.

科学研究应用

Enzymatic Activity and Biochemical Pathways

Acetylpyruvate Hydrolase Activity

This compound serves as a substrate for several enzymes, notably the acylpyruvate hydrolase. This enzyme exhibits hydrolytic activity on this compound, converting it into pyruvate and acetate. Research has identified the human fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) as a novel mitochondrial enzyme with acylpyruvase activity. The enzyme's activity was demonstrated through in vitro assays where this compound was hydrolyzed effectively, highlighting its role in mitochondrial metabolism .

Table 1: Enzymatic Properties of this compound Hydrolase

| Enzyme Source | K_m (mM) | Molecular Activity (min⁻¹) | Required Metal Ions |

|---|---|---|---|

| Pseudomonas putida | 0.1 | 36 | Mg²⁺, Mn²⁺ |

| Human FAHD1 | N/A | N/A | Mg²⁺ |

Metabolic Engineering

This compound is increasingly utilized in metabolic engineering to enhance the production of valuable metabolites. A study demonstrated the use of synthetic machinery that improved carbon yield by optimizing the conversion of glucose to acetyl-CoA through this compound intermediates. This approach led to higher yields of mevalonate and 3-hydroxypropionate, showcasing the potential of this compound in bioconversion processes .

Case Study: Enhanced Production of Mevalonate

- Objective : To increase mevalonate yield using engineered strains.

- Methodology : Integration of synthetic circuits responding to acetylphosphate levels.

- Results : Achieved a yield exceeding native theoretical yields.

Therapeutic Potential

Research has also explored the implications of this compound in therapeutic contexts, particularly concerning metabolic disorders. Variants in enzymes related to this compound metabolism have been linked to conditions such as skeletal myopathy and cardiac edema. Understanding these links can pave the way for developing targeted therapies for metabolic syndromes .

Analytical Techniques and Research Findings

Nuclear Magnetic Resonance Studies

Proton-Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the kinetics of this compound reactions. This technique provides insights into the structural dynamics and interactions of this compound with various enzymes, enhancing our understanding of its biochemical role .

Table 2: Summary of Analytical Techniques Used for this compound Studies

| Technique | Purpose | Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Enzyme activity assessment | Confirmed hydrolysis rates |

| Proton-Nuclear Magnetic Resonance (NMR) | Kinetic analysis | Structural insights on enzyme-substrate interactions |

| Crystallization & X-ray Diffraction | Structural determination | Provided molecular structure data |

属性

分子式 |

C5H5O4- |

|---|---|

分子量 |

129.09 g/mol |

IUPAC 名称 |

2,4-dioxopentanoate |

InChI |

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)/p-1 |

InChI 键 |

UNRQTHVKJQUDDF-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)C(=O)[O-] |

规范 SMILES |

CC(=O)CC(=O)C(=O)[O-] |

同义词 |

acetopyruvate acetylpyruvic acid |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。